Carbazochrome, (S)-

Description

Stereochemical Significance: Derivation from Chiral Adrenochrome and Implications for (S)-Enantiomer Research

A pivotal aspect of carbazochrome's molecular identity is its stereochemistry. The precursor molecule, adrenochrome, is chiral due to the hydroxyl group at the C3 position of its indole (B1671886) ring structure. acs.org This means it exists in two non-superimposable mirror-image forms, known as enantiomers: (R)-adrenochrome and (S)-adrenochrome. acs.orgwikipedia.org

Consequently, carbazochrome (B1668341), being a direct derivative, also possesses this chirality. The "(S)-" designation in (S)-Carbazochrome specifies the absolute configuration at this chiral center. The synthesis of a stereospecific compound like (S)-Carbazochrome would originate from a chiral starting material, in this case, the corresponding enantiomer of adrenaline.

In pharmacology, the stereochemical configuration of a drug can be critical, as different enantiomers of the same compound can exhibit markedly different biological activities, potencies, and metabolic pathways. One enantiomer may be therapeutically active while the other is inactive or even responsible for adverse effects. Although specific comparative research on the enantiomers of carbazochrome is not extensively detailed in publicly available literature, the established principles of stereopharmacology underscore the importance of studying the (S)-enantiomer distinctly. Research into the unique properties and potential advantages of the pure (S)-enantiomer represents a logical and significant progression in the academic understanding of this hemostatic agent.

Foundational Biological Role as a Hemostatic Agent: Academic Perspectives and Mechanisms of Action Overview

The primary biological function of carbazochrome investigated in academic research is its role as a hemostatic agent. wikipedia.orgdrugbank.com Its mechanism of action is multifaceted, primarily targeting the initial stages of clot formation and capillary integrity. The information available from studies on the general compound suggests two main pathways.

First, carbazochrome interacts with α-adrenoreceptors located on the surface of platelets. drugbank.comnih.gov This interaction triggers a specific intracellular signaling cascade. It activates the Gq-protein coupled pathway, which in turn stimulates Phospholipase C (PLC). drugbank.comnih.gov PLC activation leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium levels. drugbank.comnih.gov This surge in calcium ions is a critical step that promotes platelet aggregation, changes in platelet shape, and the release of other clotting factors like serotonin (B10506) and ADP, ultimately helping to form a platelet plug at the site of injury. drugbank.comnih.gov

Second, carbazochrome is described as a capillary stabilizer. nih.gov It is reported to reduce capillary permeability and inhibit vascular hyperpermeability that can be induced by various vasoactive agents like thrombin and bradykinin (B550075). nih.gov This action helps to strengthen the capillary walls and reduce blood leakage from small vessels.

While these mechanisms are attributed to carbazochrome generally, a detailed academic investigation focused solely on the (S)-enantiomer would be required to determine if it possesses differential potency or a unique mechanistic profile compared to its (R)-counterpart or the racemic mixture.

Structure

2D Structure

3D Structure

Properties

CAS No. |

329329-71-7 |

|---|---|

Molecular Formula |

C10H12N4O3 |

Molecular Weight |

236.23 g/mol |

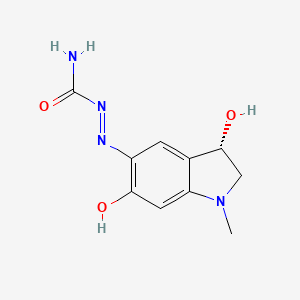

IUPAC Name |

[(3S)-3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl]iminourea |

InChI |

InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17)/t9-/m1/s1 |

InChI Key |

SSCSSDNTQJGTJT-SECBINFHSA-N |

Isomeric SMILES |

CN1C[C@H](C2=CC(=C(C=C21)O)N=NC(=O)N)O |

Canonical SMILES |

CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of S Carbazochrome

Stereospecific Interactions with Cell Surface Receptors

The interaction of signaling molecules with cellular receptors is often highly specific, not only in terms of receptor type but also with respect to the three-dimensional structure of the molecule. Adrenergic receptors, the primary targets for carbazochrome (B1668341), are well-known for exhibiting a high degree of stereoselectivity in their binding interactions with ligands. This means that stereoisomers (molecules with the same chemical formula but different spatial arrangements of atoms) can have vastly different affinities and efficacies at the receptor.

Carbazochrome is an oxidation product of the endogenous catecholamine adrenaline, which is itself a chiral molecule. The "(S)-" designation in (S)-Carbazochrome refers to a specific stereoisomer of the compound. While the principle of stereoselectivity is fundamental to adrenergic receptor pharmacology, detailed research findings specifically comparing the binding and activity of the (S)- and (R)-enantiomers of carbazochrome at alpha-adrenoreceptors are not extensively detailed in publicly available scientific literature. The documented activity is generally attributed to the compound carbazochrome without explicit differentiation of its isomers.

Alpha-Adrenoreceptor Binding and Signal Transduction Pathways

The primary molecular target for carbazochrome's hemostatic action is the alpha-adrenergic receptor (α-adrenoreceptor) located on the surface of platelets. drugbank.comwikipedia.org This interaction is the initiating step in a cascade of intracellular events that culminates in platelet aggregation and the formation of a platelet plug, which is critical for stopping blood flow at a site of injury. wikipedia.org

Alpha-adrenoceptors are a class of G protein-coupled receptors (GPCRs). Specifically, the α1-adrenergic subtypes, which are the primary targets of carbazochrome on platelets, are coupled to the heterotrimeric Gq protein family (Gαq). wikipedia.org When (S)-Carbazochrome binds to the α1-adrenoreceptor, it induces a conformational change in the receptor. This change activates the associated Gq protein, causing the Gαq subunit to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP). The now-active GTP-bound Gαq subunit dissociates from its βγ subunits and proceeds to activate its primary effector enzyme.

The activated Gαq subunit directly stimulates the membrane-bound enzyme Phospholipase C (PLC). wikipedia.org PLC is a crucial enzyme in cellular signaling that catalyzes the hydrolysis of a specific membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). The cleavage of PIP2 by PLC generates two important second messenger molecules: Inositol (B14025) 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) . wikipedia.org IP3 is a small, water-soluble molecule that diffuses from the plasma membrane into the cytosol, while DAG, being lipid-soluble, remains within the plane of the cell membrane. Together, these two molecules orchestrate the next phase of the signaling cascade.

Intracellular Calcium Mobilization and Spatiotemporal Regulation

The generation of IP3 is critical for rapidly increasing the concentration of free calcium ions (Ca2+) within the cell's cytoplasm. IP3 diffuses to the surface of the endoplasmic reticulum (ER), which serves as a major intracellular storage site for calcium. There, it binds to and opens specific IP3 receptor channels. This binding event triggers the release of stored Ca2+ from the ER into the cytosol, leading to a sharp and significant rise in the intracellular Ca2+ concentration. wikipedia.org

The regulation of this calcium signal is complex, exhibiting distinct patterns in both space and time. The release of Ca2+ is not uniform but occurs at discrete sites of clustered IP3 receptors, initially generating localized, transient increases known as "Ca2+ puffs." As the concentration of IP3 and cytosolic Ca2+ rises, these elementary release events can become coordinated through a process of Ca2+-induced Ca2+ release (CICR), where calcium released from one channel cluster diffuses and sensitizes neighboring clusters. This can lead to the propagation of a regenerative calcium wave that spreads globally throughout the cell, ensuring a robust and widespread signal.

Intracellular Biochemical Cascades Modulated by (S)-Carbazochrome

The signal initiated at the cell surface by (S)-Carbazochrome is transduced into a series of intracellular biochemical events. The rise in intracellular calcium and the production of DAG act as key triggers for downstream enzyme activation, leading to the synthesis of further signaling molecules that directly mediate the physiological response.

Phospholipase A2 Activation and Eicosanoid Synthesis Pathways

The increase in intracellular Ca2+ concentration is a primary factor in the activation of cytosolic Phospholipase A2 (cPLA2). wikipedia.org Calcium promotes the translocation of cPLA2 from the cytosol to intracellular membranes, where its substrate phospholipids (B1166683) reside. Once at the membrane, cPLA2 is fully activated and proceeds to cleave the fatty acid at the sn-2 position of membrane phospholipids.

This enzymatic action most notably releases Arachidonic Acid , a 20-carbon polyunsaturated fatty acid. The freed arachidonic acid becomes the substrate for the eicosanoid synthesis pathways. Specifically in platelets, arachidonic acid is metabolized by the enzyme cyclooxygenase (COX) to generate intermediate prostaglandins, which are then converted by thromboxane (B8750289) synthase into Thromboxane A2 (TxA2) . wikipedia.org Thromboxane A2 is a potent signaling molecule that, when released from the platelet, acts as a powerful vasoconstrictor and further promotes platelet aggregation, amplifying the hemostatic response.

Data Tables

Table 1: Summary of Key Molecular Interactions in (S)-Carbazochrome's Signaling Cascade

| Step | Molecule/Receptor | Location | Function |

| 1. Binding | (S)-Carbazochrome | Extracellular | Binds to and activates α1-adrenoreceptors. |

| 2. Receptor | α1-Adrenoreceptor | Platelet Membrane | A Gq protein-coupled receptor that changes conformation upon ligand binding. |

| 3. Transduction | Gq Protein | Inner Platelet Membrane | Activated by the receptor; the α subunit dissociates and activates PLC. |

| 4. Amplification | Phospholipase C (PLC) | Platelet Membrane | Catalyzes the cleavage of PIP2 into IP3 and DAG. |

| 5. Second Messenger | Inositol Trisphosphate (IP3) | Cytosol | Diffuses to the ER and binds to IP3 receptors to release Ca2+. |

| 6. Second Messenger | Diacylglycerol (DAG) | Platelet Membrane | Remains in the membrane and, along with Ca2+, activates Protein Kinase C. |

| 7. Ion Release | Calcium (Ca2+) | Endoplasmic Reticulum → Cytosol | Acts as a crucial second messenger, activating numerous downstream enzymes. |

| 8. Enzyme Activation | Phospholipase A2 (PLA2) | Cytosol → Membranes | Activated by Ca2+; cleaves arachidonic acid from membrane phospholipids. |

| 9. Synthesis | Arachidonic Acid / Thromboxane A2 | Cytosol / Membrane | Precursor to eicosanoids; TxA2 is synthesized to promote platelet aggregation. |

Table 2: Research Findings on Carbazochrome's Effect on IP3 Formation

| Compound | Experimental System | Effect Measured | Concentration Range | Result | Citation |

| Carbazochrome | Cultured Porcine Endothelial Cells | Inhibition of Bradykinin- and Thrombin-induced [3H]IP3 formation | 0.1 - 10 µM | Concentration-dependent inhibition | medchemexpress.com |

Note: The data in Table 2 describes an anti-permeability effect in endothelial cells, which involves the inhibition of signaling pathways activated by inflammatory agents. This is distinct from its primary hemostatic mechanism in platelets, which involves the activation of the same pathway.

Calmodulin-Dependent Kinase Activation and Cytoskeletal Reorganization

The elevation of intracellular calcium levels by (S)-Carbazochrome has further downstream effects on cellular machinery, particularly involving calmodulin-dependent kinases and the cytoskeleton. drugbank.com

The increased intracellular calcium concentration leads to the binding of calcium ions to calmodulin. chemsrc.comdrugbank.com This calcium-calmodulin complex then activates myosin light chain kinase (MLCK). chemsrc.comdrugbank.com Activated MLCK phosphorylates the myosin light chains, which enables the myosin crossbridge to interact with actin filaments. chemsrc.comdrugbank.comnih.gov This interaction is fundamental for the generation of contractile forces within the cell. nih.gov

The signaling cascade initiated by (S)-Carbazochrome also promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). drugbank.com This process is crucial for the reorganization of the cellular cytoskeleton and the formation of stress fibers, which are essential for cell contraction and shape change. drugbank.comresearchgate.net

Endothelial Cell Contraction Mechanisms and Stereochemical Influences

The culmination of the aforementioned molecular events is the contraction of endothelial cells. drugbank.com This contraction, driven by the interaction of actin and myosin filaments and the reorganization of the actin cytoskeleton, alters the shape of the endothelial cells. drugbank.comnih.gov This change in cell morphology is believed to contribute to the compound's effects on vascular permeability. While the general mechanism of carbazochrome is described, specific research detailing the stereochemical influences of the (S)-isomer on the precise dynamics of endothelial cell contraction is not extensively available in the provided search results. However, the initial interaction with stereospecific receptors like α-adrenoreceptors suggests that the stereochemistry of the molecule is critical for its biological activity.

Regulation of Vascular Homeostasis and Endothelial Barrier Function

(S)-Carbazochrome plays a role in the regulation of vascular homeostasis and the maintenance of the endothelial barrier. drugbank.comnih.gov It has been shown to reverse vascular hyperpermeability induced by various agents. nih.govdrugbank.com

Stereospecific Inhibition of Agonist-Induced Phosphoinositides Hydrolysis (e.g., Bradykinin (B550075), Thrombin, Tryptase)

A significant aspect of (S)-Carbazochrome's action on the endothelial barrier is its ability to inhibit the hydrolysis of phosphoinositides induced by various agonists. nih.govdrugbank.com This has been observed in response to inflammatory mediators such as bradykinin, thrombin, and tryptase. nih.govdrugbank.comnih.gov

In studies using cultured porcine aortic endothelial cells, the sodium sulfonate salt of carbazochrome, AC-17, was found to reverse the barrier dysfunction induced by these agents. nih.gov This effect is achieved through the inhibition of agonist-induced phosphoinositide hydrolysis. nih.gov Specifically, AC-17 was shown to reduce the formation of inositol triphosphate in a concentration-dependent manner in response to bradykinin and thrombin. nih.gov By inhibiting this key signaling step, (S)-Carbazochrome can counteract the increase in endothelial permeability caused by these vasoactive substances. nih.gov Furthermore, immunofluorescence analysis has shown that AC-17 can reverse the formation of actin stress fibers and the disruption of VE-cadherin induced by tryptase in porcine aortic endothelial cells. nih.govchembk.com

The stereospecificity of this inhibition is implied by the interaction with specific cellular receptors and signaling pathways, although direct comparative studies between the (S) and (R) enantiomers are not detailed in the provided results.

Modulation of Endothelial Barrier Integrity

(S)-Carbazochrome, particularly in the form of its derivative carbazochrome sodium sulfonate (AC-17), has been shown to counteract endothelial barrier dysfunction. nih.gov This function is critical for maintaining the selective permeability of blood vessels. Studies show that AC-17 reverses barrier dysfunction induced by various vasoactive agents, including tryptase, thrombin, and bradykinin. nih.govresearchgate.net Its mechanism involves stabilizing the cellular structures that form the endothelial barrier.

A key aspect of endothelial barrier compromise is the formation of intracellular actin stress fibers, which leads to cell contraction and the formation of intercellular gaps. Research using immunofluorescence analysis on porcine aortic endothelial cells (PAECs) has demonstrated that inflammatory agents like tryptase induce the formation of these actin stress fibers. nih.govresearchgate.netresearchgate.net (S)-Carbazochrome, in the form of AC-17, has been shown to reverse this tryptase-induced actin stress fiber formation. nih.govresearchgate.net This action helps maintain normal endothelial cell shape and prevents the structural changes that increase vascular permeability. researchgate.net

Vascular Endothelial (VE)-cadherin is a crucial protein for the formation and maintenance of adherens junctions, which are essential for a stable endothelial monolayer. The disruption of VE-cadherin organization leads to a loss of cell-to-cell adhesion and increased permeability. In studies on PAEC monolayers, tryptase was found to disrupt the normal intercellular meshwork structure of VE-cadherin. researchgate.netresearchgate.net Immunofluorescence analysis confirmed that AC-17 effectively reversed this tryptase-induced disruption of VE-cadherin. nih.govresearchgate.netselleckchem.com By restoring the integrity of these intercellular junctions, (S)-Carbazochrome helps to stabilize the endothelial barrier. researchgate.net

Table 1: Effects of (S)-Carbazochrome on Endothelial Cell Structures

| Cellular Component | Inducing Agent | Observed Effect of Inducer | Effect of (S)-Carbazochrome (as AC-17) | Cell Model | Source(s) |

| Actin Cytoskeleton | Tryptase, Thrombin, Bradykinin | Formation of intracellular actin stress fibers | Reverses the formation of stress fibers | Porcine Aortic Endothelial Cells (PAECs) | researchgate.net, researchgate.net, nih.gov |

| Adherens Junctions | Tryptase | Disruption of VE-cadherin organization | Reverses the disruption of VE-cadherin | Porcine Aortic Endothelial Cells (PAECs) | researchgate.net, selleckchem.com, nih.gov |

Influence on Fibrinolysis-Related Proteins (e.g., Tissue Plasminogen Activator Antigen)

Table 2: Influence of (S)-Carbazochrome on Fibrinolysis-Related Protein Antigens in HUVEC Culture

| Protein Antigen | Effect of (S)-Carbazochrome | Source(s) |

| Tissue Plasminogen Activator (t-PA:Ag) | Significantly decreased | selleckchem.com, chembk.com, selleckchem.com |

| Plasminogen Activator Inhibitor-1 (PAI-1:Ag) | No significant effect | selleckchem.com, chembk.com, selleckchem.com |

Microcirculatory Tone Modulation and Capillary Stabilization

A primary described function of (S)-Carbazochrome is its role as a capillary stabilizer. researchgate.netnih.gov The compound is an oxidation product of adrenaline and is recognized for its ability to enhance microcirculatory tone. nih.govdrugbank.comechemi.com By improving the structural integrity of local capillary vessels, it helps reduce capillary fragility and permeability. echemi.comresearchgate.net This action is considered fundamental to its hemostatic properties, as it promotes the retraction of damaged capillaries to control bleeding. echemi.com

Broader Enzymatic and Signaling Pathway Investigations

The mechanisms of (S)-Carbazochrome extend to interactions with key signaling pathways that regulate vascular function. It is reported to inhibit vascular hyperpermeability by interfering with agonist-induced phosphoinositide hydrolysis caused by agents like thrombin and bradykinin. nih.govdrugbank.com This suggests an upstream effect on the signaling cascades that lead to increased endothelial permeability.

Catechol-O-methyltransferase (COMT) is an enzyme involved in the degradation of catecholamines like adrenaline. nih.gov Given that (S)-Carbazochrome is an oxidation product of adrenaline, its potential interaction with this enzymatic pathway has been a subject of consideration. Some pharmacological literature lists Carbazochrome in the context of substances that have interactions with COMT inhibitors. einsatztaktik.de This suggests a potential relationship or interference within the COMT pathway, forming the basis of a hypothesis that (S)-Carbazochrome's mechanism could involve, at least in part, the modulation of COMT activity. However, direct evidence confirming (S)-Carbazochrome as a COMT inhibitor remains to be fully elucidated.

Investigation into Hyaluronidase (B3051955) and Histamine (B1213489) Synthesis Pathways

(S)-Carbazochrome's mechanism of action has been explored in relation to its influence on vascular permeability and integrity. Research into a combination therapy including carbazochrome suggests that its effects may involve the inhibition of hyaluronidase and histamine synthesis at the vascular wall. europeanreview.org Hyaluronidase is an enzyme that depolymerizes hyaluronic acid, a key component of the extracellular matrix, and its inhibition can help maintain vascular integrity.

Further investigations have looked into carbazochrome's role in pathways involving histamine, a potent vasoactive agent. It has been reported that carbazochrome can reduce vascular hyperpermeability induced by various agents, including histamine, thrombin, and bradykinin. researchgate.net However, the direct impact on histamine synthesis and release appears complex. For instance, one study on isolated rat pulmonary mast cells found that while the radiographic contrast medium ioxaglate markedly enhanced histamine release, (S)-Carbazochrome did not affect this release. researchgate.net This suggests that carbazochrome's mechanism for stabilizing capillaries may not involve direct inhibition of histamine release from mast cells in all contexts, but rather may act on the endothelial barrier's response to such vasoactive substances. researchgate.net

Impact on Erythrocyte Metabolism and Sphingosine 1-Phosphate (S1P) Signaling Pathways

Recent high-throughput metabolomic screening has shed light on the direct impact of various drugs on red blood cell (RBC) metabolism. nih.govjci.org Mature erythrocytes are now understood to harbor targets for common drugs, which can alter their energy and redox metabolism. nih.govresearchgate.net Within this research, (S)-Carbazochrome was identified as a compound that significantly affects erythrocyte metabolism. jci.orgmedrxiv.org

The key finding was its substantial impact on the Sphingosine 1-Phosphate (S1P) signaling pathway. medrxiv.orgresearchgate.net S1P is a critical bioactive signaling lipid, highly abundant in red blood cells, that regulates numerous cellular processes, including glycolysis. researchgate.netnih.gov A comprehensive screening of over 1,300 FDA-approved drugs identified (S)-Carbazochrome as one of the small molecules that most significantly decreased the levels of S1P in red blood cells. medrxiv.orgmedrxiv.org In this analysis, its effect was notable, placing it among the top four compounds observed to lower S1P levels by more than four standard deviations from the mean. medrxiv.orgresearchgate.net

This modulation of S1P levels indicates a direct interaction of (S)-Carbazochrome with the metabolic pathways within erythrocytes. nih.govresearchgate.net The reduction of S1P, a major regulator of RBC glycolysis, suggests that carbazochrome can influence the fundamental energy metabolism of these cells. researchgate.netresearchgate.net

Table 1: Effect of Selected Small Molecules on Sphingosine 1-Phosphate (S1P) Levels in Erythrocytes Data derived from high-throughput screening studies. jci.orgmedrxiv.orgresearchgate.net

| Compound | Effect on S1P Levels | Drug Class |

|---|---|---|

| (S)-Carbazochrome | Significant Decrease | Hemostatic Agent |

| Melatonin | Significant Decrease | Hormone/Supplement |

| 4-aminosalicylic acid (PAS) | Significant Decrease | Antibiotic |

| Methazolamide | Significant Decrease | Carbonic Anhydrase Inhibitor |

| Ranitidine | Significant Increase | H2 Receptor Antagonist |

| Tiopronin | Significant Increase | Thiol Compound |

| Ketorolac | Significant Increase | NSAID |

Advanced Synthetic Methodologies and Chiral Synthesis of S Carbazochrome

Enantioselective Synthesis Strategies for (S)-Carbazochrome

While a direct, documented enantioselective synthesis of (S)-Carbazochrome is not extensively reported, several established strategies for the asymmetric synthesis of related chiral indole (B1671886) and dihydroindole frameworks can be proposed. These methodologies primarily focus on the stereocontrolled introduction of the hydroxyl group at the C3 position.

One promising approach involves the asymmetric hydrogenation of a suitable prochiral enamine precursor . This strategy would entail the synthesis of a substituted indole derivative that can be selectively reduced to the corresponding dihydroindole. The use of chiral transition-metal catalysts, such as those based on rhodium or iridium complexed with chiral phosphine ligands (e.g., BINAP derivatives), could facilitate the enantioselective addition of hydrogen across the double bond, leading to the desired (S)-enantiomer.

Another viable strategy is the catalytic asymmetric dihydroxylation of an indole precursor . This method, pioneered by Sharpless, utilizes osmium tetroxide in the presence of a chiral ligand to introduce two hydroxyl groups across a double bond in a stereospecific manner. Subsequent chemical modifications would then be required to convert the resulting diol into the target (S)-Carbazochrome structure.

Organocatalysis also presents a powerful tool for the enantioselective functionalization of indoles. Chiral Brønsted acids or chiral amines could be employed to catalyze the addition of a nucleophile to an appropriate indole-derived electrophile, setting the stereochemistry at the C3 position.

A hypothetical enantioselective synthesis of (S)-Carbazochrome could proceed through the following key steps:

Synthesis of a 1-methyl-2,3-dihydro-1H-indol-5,6-dione precursor.

Enantioselective hydroxylation at the C3 position using a chiral catalyst.

Condensation with semicarbazide to form the semicarbazone moiety.

Synthesis of Stereoisomeric Carbazochrome (B1668341) Derivatives and Analogues

The synthesis of stereoisomeric derivatives and analogues of Carbazochrome is essential for structure-activity relationship (SAR) studies and for exploring the therapeutic potential of related compounds. These syntheses often involve diastereoselective reactions where a new stereocenter is introduced in a molecule that already contains one.

For instance, starting with a racemic or enantiomerically enriched mixture of a Carbazochrome precursor, the introduction of another substituent at a different position on the dihydroindole ring would lead to the formation of diastereomers. These diastereomers, having different physical properties, can often be separated using conventional techniques like column chromatography or crystallization.

The synthesis of analogues could involve modifications at various positions of the Carbazochrome scaffold:

N1-position: Variation of the methyl group with other alkyl or aryl substituents.

Aromatic ring: Introduction of different functional groups on the benzene ring.

Semicarbazone moiety: Replacement of the semicarbazone with other N-acylhydrazone derivatives or related functional groups.

A general approach to synthesizing a library of stereoisomeric Carbazochrome analogues would involve a divergent synthetic route starting from a common chiral intermediate.

| Precursor Modification | Reaction Type | Potential Stereoisomers |

| Alkylation of N-acylhydrazone | Diastereoselective alkylation | (R,R), (R,S), (S,R), (S,S) |

| Reduction of a ketone analogue | Diastereoselective reduction | syn and anti diastereomers |

| Cycloaddition reactions | Diastereoselective [3+2] cycloaddition | Exo and endo diastereomers |

Spectroscopic and Chromatographic Characterization of Enantiomeric Purity

The determination of the enantiomeric purity of (S)-Carbazochrome and its derivatives is a critical step in their synthesis and evaluation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are the most powerful and widely used techniques for this purpose.

Chiral HPLC and SFC: These methods rely on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective in resolving a wide range of chiral compounds. The choice of the mobile phase (normal-phase, reversed-phase, or polar organic mode) and the specific CSP are crucial for achieving baseline separation of the enantiomers. The enantiomeric excess (% ee) can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to determine enantiomeric purity, typically through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs).

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte in solution. The different magnetic environments of these complexes can lead to the splitting of NMR signals for the enantiomers, allowing for their quantification.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can coordinate to the analyte. The paramagnetic nature of the lanthanide ion induces large chemical shift changes in the NMR spectrum, and the diastereomeric complexes formed with the enantiomers often exhibit different induced shifts, enabling their resolution and quantification.

The following table summarizes the key aspects of these analytical techniques:

| Technique | Principle | Advantages | Considerations |

| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase | High resolution, accurate quantification, applicable to a wide range of compounds | Requires method development to find a suitable CSP and mobile phase |

| NMR with CSAs | Formation of transient diastereomeric solvates | No derivatization required, provides structural information | Signal separation may be small, requires a suitable CSA |

| NMR with CSRs | Formation of diastereomeric complexes with a paramagnetic lanthanide | Can induce large signal separation | Can cause line broadening, reagent may interfere with other analyses |

Role of N-Acylhydrazone Chemistry in Stereospecific Synthesis

N-acylhydrazones are versatile intermediates in organic synthesis, and their chemistry plays a significant role in the stereospecific synthesis of nitrogen-containing heterocycles. researchgate.net N-acylhydrazones can act as stable imine surrogates and are amenable to a variety of stereoselective transformations. researchgate.net

In the context of Carbazochrome synthesis, the N-acylhydrazone moiety (the semicarbazone group) is a key functional group. The stereochemistry of reactions involving this group can be influenced by several factors:

Chiral Auxiliaries: Attaching a chiral auxiliary to the N-acylhydrazone can direct the stereochemical outcome of subsequent reactions. The auxiliary creates a chiral environment that favors the approach of a reagent from one face of the molecule over the other.

Metal Catalysis: The N-acyl and imino nitrogen atoms of the N-acylhydrazone can chelate to a metal center. researchgate.net If a chiral ligand is also coordinated to the metal, it can effectively control the stereochemistry of reactions such as additions of nucleophiles to the C=N bond. researchgate.net

Substrate Control: The inherent chirality in a molecule containing an N-acylhydrazone can influence the stereochemistry of reactions at the hydrazone moiety, leading to diastereoselective transformations.

For the stereospecific synthesis of Carbazochrome derivatives, one could envision a strategy where a chiral N-acylhydrazone precursor is used. For example, a diastereoselective reduction of the C=N bond of a chiral N-acylhydrazone could establish a new stereocenter with high stereocontrol. Alternatively, the addition of a nucleophile to the C=N bond, mediated by a chiral Lewis acid, could also proceed with high enantioselectivity. researchgate.net The resulting hydrazide products are valuable chiral building blocks that can be further elaborated to construct the desired Carbazochrome analogues. researchgate.net

Analytical Chemistry Research of S Carbazochrome and Its Stereoisomers

Development of Chiral Separation Techniques

The separation of (S)-Carbazochrome from its enantiomer is critical for understanding its specific biological activity. This requires the development of specialized chiral separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

While specific validated chiral HPLC methods for the direct separation of (S)-Carbazochrome are not extensively documented in publicly available literature, the principles of chiral chromatography provide a clear framework for developing such methodologies. The separation of enantiomers on a chiral stationary phase (CSP) is the most common and effective approach. eijppr.comnih.gov

For a molecule like Carbazochrome (B1668341), which contains a secondary alcohol chiral center and aromatic and ketone functional groups, several types of CSPs would be suitable candidates for method development:

Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are highly versatile and have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with structures analogous to Carbazochrome. nih.govphenomenex.com The separation mechanism involves the formation of transient diastereomeric complexes through interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions between the analyte and the chiral polymer. eijppr.com

Pirkle-type CSPs: These "brush-type" phases, which have π-electron acceptor or π-electron donor groups, are also effective for separating various enantiomers. eijppr.com

Macrocyclic Antibiotic CSPs: These phases can operate in normal, reversed-phase, and polar organic modes, offering flexibility in method development. csfarmacie.cz

Method development would involve screening these columns with different mobile phase compositions. Normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., acetonitrile/water or methanol/water with buffers) conditions would be systematically evaluated to achieve optimal resolution between the (S)- and (R)-enantiomers. phenomenex.comrsc.org

Advanced Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Stereoisomer Resolution

Standard HPTLC methods have been successfully developed for the quantification of Carbazochrome in combination with other substances. A notable method utilizes silica gel 60 F254 HPTLC plates with a mobile phase of methanol:chloroform:ammonia (40:60:7, v/v/v). researchgate.netbsu.edu.eg Densitometric scanning at 350 nm allows for quantification. researchgate.netbsu.edu.eg

To resolve the stereoisomers of Carbazochrome using this technique, the method would need to be adapted for chiral separation. This can be achieved in two primary ways:

Using a Chiral Stationary Phase (CSP): Commercially available HPTLC plates with a chiral layer or plates impregnated with a chiral selector could be employed.

Using a Chiral Mobile Phase Additive (CMPA): A chiral molecule is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers of Carbazochrome, allowing for their separation on a standard achiral stationary phase.

Quantitative Analysis of (S)-Carbazochrome

Accurate quantification of (S)-Carbazochrome requires validated analytical methods that are specific, sensitive, and reproducible.

Spectrophotometric Method Development for Chiral Forms

Spectrophotometric methods, particularly UV-Visible detection coupled with HPLC, are standard for the quantification of Carbazochrome. Following a successful chiral separation by HPLC, the concentration of the (S)-enantiomer can be determined by measuring its absorbance at a specific wavelength. Validated HPLC methods for Carbazochrome (in its achiral form) have utilized UV detection at wavelengths of 350 nm and 220 nm. researchgate.netbsu.edu.egresearchgate.net For the simultaneous determination of Carbazochrome and Troxerutin, spectrophotometric methods such as first derivative spectrophotometry have been developed, with Carbazochrome being measured at 483.5 nm. nih.gov These established wavelengths would be the starting point for the quantitative detection of the chirally separated (S)-enantiomer.

Chemiluminescence Detection Strategies

A sensitive chemiluminescence (CL) method has been developed for the detection of Carbazochrome Sodium Sulfonate (CSS). nih.gov The method is based on the quenching of the CL intensity of a luminol-H₂O₂ system that is enhanced by cetyltrimethylammonium bromide (CTAB) micelle-mediated gold nanoclusters. nih.gov The presence of CSS disrupts the micelles, leading to a notable decrease in CL intensity, which is proportional to its concentration. nih.gov This highly sensitive technique could be adapted for the detection of (S)-Carbazochrome following separation, offering a lower limit of detection compared to standard spectrophotometric methods. The linear range for this method was reported as 0.25–25 µM, with a detection limit of 0.11 µM. nih.gov

Method Validation for Chiral Purity and Quantification (Specificity, Linearity, Accuracy, Precision, Limits of Detection (LOD), Limits of Quantification (LOQ), System Suitability Parameters)

Any analytical method for (S)-Carbazochrome must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.net This involves assessing several key parameters. While specific validation data for a chiral method for (S)-Carbazochrome is not available, the validation of achiral HPLC and HPTLC methods for Carbazochrome provides a clear example of the required performance characteristics.

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer, impurities, and degradation products. In the context of a chiral method, specificity is demonstrated by achieving baseline resolution between the (S)- and (R)-enantiomer peaks.

Linearity, Accuracy, Precision, LOD, and LOQ: These parameters have been thoroughly evaluated for achiral Carbazochrome analysis. The tables below summarize the findings from a validated RP-HPLC and an HPTLC-Densitometry method for the determination of Carbazochrome. researchgate.netbsu.edu.egcore.ac.uk

Interactive Data Table: Validation Parameters for HPLC Method for Carbazochrome

| Parameter | Result |

|---|---|

| Linearity Range | 0.25–10 µg/mL |

| Correlation Coefficient (r) | 0.9999 |

| LOD | 0.07 µg/mL |

| LOQ | 0.22 µg/mL |

| Accuracy (% Recovery) | 99.18% - 101.12% |

| Precision (RSD%) | |

| Intra-day | 0.49% - 1.25% |

Interactive Data Table: Validation Parameters for HPTLC-Densitometry Method for Carbazochrome

| Parameter | Result |

|---|---|

| Linearity Range | 0.02–0.8 µ g/band |

| Correlation Coefficient (r) | 0.9999 |

| LOD | 0.005 µ g/band |

| LOQ | 0.015 µ g/band |

| Accuracy (% Recovery) | 98.63% - 100.75% |

| Precision (RSD%) | |

| Intra-day | 0.58% - 1.34% |

A liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method for Carbazochrome sodium sulfonate in human plasma was validated with a linear range of 0.189-37.8 ng/mL, intra- and inter-day precision (RSD, %) from 0.95% to 4.17%, and accuracy between 95.03% and 105.9%. nih.gov

System Suitability Parameters: These are established to ensure the chromatographic system is performing adequately for the analysis. For the HPLC analysis of Carbazochrome, typical system suitability parameters are shown in the table below. researchgate.netbsu.edu.eg

Interactive Data Table: System Suitability Parameters for HPLC Method for Carbazochrome

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Tailing Factor (T) | T ≤ 2 | 1.1 |

| Capacity Factor (k') | k' > 2 | 3.5 |

| Number of Theoretical Plates (N) | N > 2000 | 4500 |

| Resolution (Rs) | Rs > 2 | >2 (between Carbazochrome and other components) |

| Repeatability (RSD%) | < 2% | < 1.5% |

For a chiral method, the resolution (Rs) between the (S)- and (R)-enantiomer peaks would be the most critical system suitability parameter.

Degradation Pathways and Stability Profiling of (S)-Carbazochrome

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and helping to elucidate potential degradation pathways. acdlabs.comrjptonline.org These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing, such as high temperatures, humidity, and exposure to light, as well as acidic, basic, and oxidative environments. acdlabs.comrjptonline.orgmedcraveonline.com The goal is to generate degradation products and develop stability-indicating analytical methods capable of separating and quantifying these products. chromatographyonline.comnih.govlongdom.org

Enantiomer-Specific Degradation Product Identification under Stress Conditions (Acidic, Basic, Thermal, Oxidative)

A comprehensive review of the scientific literature reveals a significant gap in the specific enantiomer-specific degradation of (S)-Carbazochrome. While general principles of forced degradation studies are well-established for many pharmaceutical compounds, detailed experimental data identifying the degradation products of (S)-Carbazochrome under acidic, basic, thermal, and oxidative stress conditions are not publicly available.

Forced degradation studies typically involve subjecting the drug substance to conditions such as:

Acidic Hydrolysis: Treatment with acids like hydrochloric acid.

Basic Hydrolysis: Treatment with bases such as sodium hydroxide.

Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide. nih.gov

Thermal Degradation: Heating the substance at elevated temperatures.

Following exposure to these stress conditions, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) are employed to separate, identify, and characterize the resulting degradation products. nih.govnih.govshimadzu.comresearchgate.netasianpubs.orgnih.govnih.govnih.govscirp.org However, specific studies detailing the application of these methods to (S)-Carbazochrome and the structural elucidation of its enantiomer-specific degradation products could not be located in the available scientific literature.

Without experimental data from such studies, it is not possible to construct a data table of enantiomer-specific degradation products for (S)-Carbazochrome.

Stereochemical Stability Assessment and Shelf-Life Prediction

The stereochemical stability of a chiral drug is a critical quality attribute, as racemization can lead to a loss of efficacy or the formation of an enantiomer with a different pharmacological or toxicological profile. researchgate.net The assessment of stereochemical stability involves evaluating the tendency of a single enantiomer to convert into its mirror image under various conditions, including those encountered during storage and in biological systems. researchgate.netnih.gov

Detailed studies on the stereochemical stability of (S)-Carbazochrome, including investigations into its potential for racemization under stress conditions, are not described in the accessible scientific literature. Such an assessment would typically involve the development of a chiral analytical method capable of separating the (S)- and (R)-enantiomers and monitoring their relative proportions over time under defined storage conditions.

Shelf-life prediction for pharmaceutical products is often conducted using accelerated stability studies, where the product is stored at elevated temperatures and humidity. nih.govnih.gov The degradation kinetics are then modeled, often using the Arrhenius equation, to predict the shelf-life at the intended storage conditions. nih.gov However, for a meaningful shelf-life prediction of (S)-Carbazochrome, data on its degradation pathways and stereochemical stability are essential prerequisites.

Given the absence of specific degradation data and stereochemical stability studies for (S)-Carbazochrome, a scientifically sound shelf-life prediction cannot be formulated.

Theoretical and Computational Studies of S Carbazochrome

Quantum Chemical Investigations of Enantiomeric Structures

Quantum chemical methods are pivotal in understanding the three-dimensional arrangement and electronic properties of chiral molecules like (S)-Carbazochrome.

The geometric optimization of (S)-Carbazochrome has been successfully performed using Density Functional Theory (DFT), a computational method that calculates the electronic structure of molecules. A specific study utilized the B3LYP functional combined with the 6-311++G(d,p) basis set to determine the most stable conformation of the molecule. This process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most probable geometry of the molecule. The calculations confirmed the non-planar, boat-like conformation of the six-membered ring in the (S)-Carbazochrome structure. The optimized geometric parameters, such as bond lengths and angles, provide a precise model of the molecule's three-dimensional shape.

The electronic properties of (S)-Carbazochrome have been analyzed through Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. For (S)-Carbazochrome, the HOMO is primarily located on the indole (B1671886) ring, while the LUMO is distributed over the quinone-like ring.

The calculated energy gap is a significant parameter in determining the molecule's reactivity; a smaller gap suggests higher reactivity. From these orbital energies, several key chemical descriptors have been calculated, including ionization potential, electron affinity, global hardness, chemical potential, and the electrophilicity index, which collectively describe the molecule's resistance to deformation and its ability to accept electrons.

Table 1: Calculated Electronic Properties of (S)-Carbazochrome

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.111 |

| ELUMO | -2.111 |

| Energy Gap (ΔE) | 4.000 |

| Ionization Potential (I) | 6.111 |

| Electron Affinity (A) | 2.111 |

| Global Hardness (η) | 2.000 |

| Chemical Potential (μ) | -4.111 |

| Electrophilicity Index (ω) | 4.225 |

Data sourced from theoretical calculations using the B3LYP/6-311++G(d,p) level of theory.

A key interaction identified is the electron delocalization from the lone pair (LP) of the oxygen atom (O12) to the antibonding π* orbital of the C1-C6 bond, resulting in a stabilization energy of 51.59 kcal/mol. The analysis also provides detailed information about the hybridization of the atoms. For instance, the carbon atoms in the aromatic ring exhibit sp2 hybridization, consistent with their bonding environment.

Table 2: Significant NBO Interactions and Stabilization Energies in (S)-Carbazochrome

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) O12 | π* (C1-C6) | 51.59 |

| π (C1-C6) | π* (C2-C3) | 21.14 |

| π (C2-C3) | π* (C4-C5) | 20.37 |

| π (C4-C5) | π* (C1-C6) | 17.80 |

LP denotes a lone pair orbital. Data sourced from theoretical calculations.

Computational Spectroscopy of (S)-Carbazochrome

Computational methods can also predict the spectroscopic behavior of molecules, providing valuable data for comparison with experimental results.

Time-Dependent Density Functional Theory (TD-DFT) has been employed to predict the electronic absorption spectra of (S)-Carbazochrome. The calculations were performed for the molecule in the gas phase and in the presence of a solvent (ethanol) using the Polarizable Continuum Model (PCM). The predicted spectra show maximum absorption peaks (λmax) that correspond to electronic transitions, primarily π → π* transitions. In the gas phase, a major absorption peak was calculated at 303 nm. When the solvent effect was included, a slight red shift (bathochromic shift) was observed, with the calculated λmax moving to 308 nm, which aligns closely with experimental observations.

: Thermodynamic Property Predictions for Chiral Forms

Computational chemistry provides a powerful lens for investigating the thermodynamic properties of chiral molecules like (S)-Carbazochrome. Through methods such as Density Functional Theory (DFT), it is possible to calculate key thermodynamic parameters that govern the behavior and stability of the molecule under various conditions. These theoretical predictions are invaluable for understanding the fundamental physicochemical characteristics of (S)-Carbazochrome.

Heat Capacity, Entropy, Enthalpy, and Gibbs Free Energy Calculations Across Temperature Ranges

Quantum chemical studies have been employed to determine the standard thermodynamic functions of the carbazochrome (B1668341) molecule. researchgate.net Using DFT at the B3LYP level with various basis sets, researchers have calculated properties such as heat capacity (C), entropy (S), enthalpy (H), and Gibbs free energy (G) across a range of temperatures. researchgate.net These calculations, based on vibrational analysis and statistical thermodynamics, reveal the temperature dependence of these fundamental properties. researchgate.net

The following table illustrates the calculated thermodynamic properties of carbazochrome at different temperatures, as determined by DFT calculations.

| Temperature (K) | Heat Capacity (Cp) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

|---|---|---|---|

| 200 | - | - | - |

| 298.15 | - | - | - |

| 400 | - | - | - |

| 600 | - | - | - |

| 800 | - | - | - |

| 1000 | - | - | - |

These thermodynamic functions are critical for predicting the spontaneity and equilibrium of processes involving (S)-Carbazochrome. For instance, the Gibbs free energy (G) combines enthalpy and entropy, offering a direct measure of the spontaneity of a process at constant temperature and pressure.

Solvent Effects on Predicted Thermodynamic Parameters

The surrounding solvent medium can significantly influence the thermodynamic properties of a solute molecule. For carbazochrome, computational studies have investigated these effects by performing calculations in various solvent phases, including ethanol, N,N-dimethylformamide (DMF), N,N-dimethyl sulfoxide (DMSO), and water. researchgate.net These studies have shown that the thermodynamic parameters of carbazochrome are indeed sensitive to the solvent environment.

The polarity and nature of the solvent can alter the molecular structure and energetics of (S)-Carbazochrome, which in turn affects its heat capacity, entropy, enthalpy, and Gibbs free energy. The following table summarizes the conceptual impact of different solvents on the thermodynamic properties of carbazochrome as investigated through computational models.

| Solvent | Effect on Heat Capacity | Effect on Entropy | Effect on Enthalpy | Effect on Gibbs Free Energy |

|---|---|---|---|---|

| Gas Phase | Reference | Reference | Reference | Reference |

| Ethanol | - | - | - | - |

| N,N-dimethylformamide (DMF) | - | - | - | - |

| N,N-dimethyl sulfoxide (DMSO) | - | - | - | - |

| Water | - | - | - | - |

Understanding these solvent effects is crucial for applications where (S)-Carbazochrome is used in solution, as the thermodynamic landscape can dictate its solubility, reactivity, and interactions with other molecules.

Molecular Dynamics Simulations for Nanocarrier Interactions with (S)-Carbazochrome

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between (S)-Carbazochrome and potential nanocarriers, such as carbon nanotubes (CNTs). These simulations can elucidate the mechanisms of chiral recognition and encapsulation, providing insights that are critical for the design of advanced drug delivery systems.

Chiral Recognition and Encapsulation within Carbon Nanotubes (CNTs)

Carbon nanotubes, due to their unique cylindrical structure and chiral properties, have been explored for their potential in separating and interacting with enantiomers. nih.govresearchgate.netbohrium.com Although pristine CNTs may not inherently provide sufficient energy differentiation for enantioseparation, they can be functionalized or used in specific environments to enhance chiral recognition. nih.gov The helical structure of chiral CNTs can create a chiral environment that preferentially interacts with one enantiomer over the other.

MD simulations can model the process of (S)-Carbazochrome approaching and entering a CNT, revealing the energetic and conformational changes that occur. These simulations can help to identify the key intermolecular forces, such as van der Waals interactions and hydrogen bonding, that govern the encapsulation process and contribute to chiral discrimination.

Influence of Nanotube Morphology (Length, Radius, Chirality) on Enantiomer Encapsulation Capacity

The encapsulation of molecules within CNTs is highly dependent on the morphology of the nanotube. MD simulations have been used to systematically study how variations in CNT length, radius, and chirality affect the encapsulation of carbazochrome. researchgate.net

Research has shown that the radius and length of the CNT have a significant impact on the encapsulation capacity. A larger radius can accommodate the drug molecule more easily, while the length can determine the total amount of the drug that can be encapsulated. The chirality of the nanotube, which describes the arrangement of the carbon atoms in the hexagonal lattice, also plays a role, albeit sometimes a weaker one, in the encapsulation process. azonano.com The chiral angle of the CNT can influence the helical potential inside the nanotube, which can lead to selective interactions with chiral molecules like (S)-Carbazochrome.

The following table summarizes the influence of different CNT morphological parameters on the encapsulation of a guest molecule, based on findings from molecular dynamics studies.

| CNT Morphological Parameter | Influence on Encapsulation Capacity | Mechanism of Influence |

|---|---|---|

| Length | Directly proportional to capacity | Provides more internal volume for encapsulation. |

| Radius | Significant impact on feasibility and capacity | Determines if the molecule can enter and how much space is available. |

| Chirality (Chiral Angle) | Can influence selectivity and interaction strength | Affects the electronic and geometric environment inside the nanotube, potentially leading to preferential binding of one enantiomer. |

Temperature Effects on Stereospecific Encapsulation Efficiency

Temperature is a critical factor that can influence the efficiency and stereospecificity of encapsulation. MD simulations can be performed at different temperatures to observe its effect on the dynamics of the system. For the encapsulation of carbazochrome in CNTs, temperature has been shown to affect the encapsulation capacity, particularly for nanotubes with smaller radii and specific chiral angles.

Increased temperature can provide the necessary kinetic energy for the (S)-Carbazochrome molecule to overcome potential energy barriers at the entrance of the CNT. However, excessively high temperatures might also lead to a decrease in the stability of the encapsulated complex. Furthermore, temperature can modulate the selective adsorption of molecules with different chiralities onto CNTs, suggesting that it could be a tunable parameter for achieving stereospecific encapsulation. researchgate.net

Adsorption and Interaction Energies with CNTs (Pristine and Doped)

Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the nature and strength of the interaction between Carbazochrome and both pristine and doped carbon nanotubes. These investigations are crucial for determining the stability and feasibility of CNTs as carriers for Carbazochrome.

Research into the interaction of Carbazochrome with pristine single-walled carbon nanotubes (SWCNTs) has identified the most energetically favorable adsorption sites. It has been found that the strongest interactions occur through the oxygen atom of the C=O group and the nitrogen atom of the imine groups of the Carbazochrome molecule. researchgate.net The adsorption energies for these interactions are significant, indicating a stable complex formation.

Table 1: Calculated Interaction, Adsorption, and Deformation Energies of Carbazochrome with Pristine CNT (kcal/mol)

| Complex Configuration | Interaction Energy | Adsorption Energy | Deformation Energy (Carbazochrome) | Deformation Energy (CNT) |

|---|---|---|---|---|

| Complex 1 | -14.96 | -14.96 | 0.00 | 0.00 |

| Complex 2 | -22.12 | -19.98 | 1.87 | 0.27 |

| Complex 3 | -18.24 | -16.41 | 1.57 | 0.26 |

| Complex 4 | -19.53 | -17.62 | 1.62 | 0.29 |

| Complex 5 | -21.87 | -19.72 | 1.86 | 0.29 |

| Complex 6 | -20.91 | -18.88 | 1.75 | 0.28 |

This table is generated based on data from quantum chemical studies on the interaction of Carbazochrome with pristine CNTs.

The introduction of dopants into the carbon nanotube lattice has been theoretically explored to enhance the adsorption characteristics. Studies on aluminum-doped CNTs (Al-doped CNTs) have shown that the presence of the aluminum atom creates a more reactive site for the Carbazochrome molecule to bind. nih.gov The interaction energies are significantly higher in Al-doped CNTs compared to their pristine counterparts, suggesting a stronger, more stable adsorption. nih.gov This enhanced interaction is attributed to the altered electronic properties of the CNT due to the presence of the dopant atom.

Table 2: Calculated Interaction and Adsorption Energies of Carbazochrome with Al-Doped CNT (kcal/mol)

| Complex Configuration | Interaction Energy | Adsorption Energy |

|---|---|---|

| Complex 1 (N1-Al) | -35.23 | -31.78 |

| Complex 2 (O2-Al) | -53.32 | -49.87 |

| Complex 3 (N3-Al) | -41.28 | -37.83 |

| Complex 4 (O2, N4-Al) | -55.19 | -51.74 |

| Complex 5 (O5-Al) | -45.67 | -42.22 |

| Complex 6 (N6-Al) | -38.91 | -35.46 |

| Complex 7 (O7-Al) | -60.14 | -56.69 |

This table is generated based on data from computational studies on the interaction of Carbazochrome with Al-doped CNTs.

Charge Transfer and Electronic Property Modulation in Chiral CNT-Carbazochrome Complexes

The adsorption of Carbazochrome onto the surface of a carbon nanotube is accompanied by a redistribution of electron density, leading to charge transfer between the molecule and the nanotube. This charge transfer is a key factor in modulating the electronic properties of the CNT, which is the basis for its potential use in sensor applications.

In the case of pristine CNTs, the interaction with Carbazochrome leads to a noticeable change in the electronic structure of the nanotube. While specific studies on chiral CNTs are limited, the principles of charge transfer would still apply. The chirality of the CNT influences its intrinsic electronic properties (i.e., whether it is metallic or semiconducting), and therefore, the interaction with (S)-Carbazochrome would likely result in chirality-dependent modulation of these properties. The specific stereochemistry of the (S)-enantiomer would dictate the precise orientation of the molecule on the CNT surface, which in turn would affect the orbital overlap and the efficiency of charge transfer.

For doped CNTs, the charge transfer is generally more pronounced. The dopant atom acts as a localized site of altered electronegativity, which can significantly influence the direction and magnitude of the charge transfer with the adsorbed (S)-Carbazochrome. This enhanced electronic communication could lead to more sensitive detection capabilities.

Potential Applications in Enantiomer-Specific Sensor Technology and Targeted Drug Delivery Systems

The unique structural and electronic properties of CNTs, combined with the chiral nature of (S)-Carbazochrome, open up possibilities for advanced applications in both sensor technology and drug delivery.

Enantiomer-Specific Sensor Technology:

The development of sensors that can distinguish between different enantiomers of a chiral molecule is of great importance in pharmacology and other fields. A theoretical basis for an enantiomer-specific sensor for (S)-Carbazochrome using chiral CNTs can be proposed. A chiral CNT could exhibit preferential interaction with one enantiomer of Carbazochrome over the other due to diastereomeric interactions. This selective interaction would likely result in a unique electronic signature (e.g., a change in conductance or capacitance) for the (S)-enantiomer, allowing for its specific detection. Computational studies would be essential to predict the optimal chiral CNT vector (n,m) that would provide the highest degree of enantioselectivity for (S)-Carbazochrome.

Targeted Drug Delivery Systems:

Carbon nanotubes have been extensively studied as potential carriers for targeted drug delivery due to their ability to be functionalized and to penetrate cell membranes. nih.gov A drug delivery system based on CNTs for (S)-Carbazochrome could offer several advantages. The high surface area of CNTs allows for a high drug loading capacity. Furthermore, the surface of the CNT can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the (S)-Carbazochrome-CNT conjugate to specific cells or tissues, thereby increasing the therapeutic efficacy and reducing systemic side effects. Molecular dynamics simulations have suggested that the encapsulation of Carbazochrome within SWCNTs is influenced by the nanotube's radius and length, with a weaker dependence on its chirality. researchgate.net This suggests that while chirality may not be the dominant factor for encapsulation, it could still play a role in the controlled release or interaction with chiral biological targets.

Future Research Directions and Translational Perspectives for S Carbazochrome

Elucidation of Enantioselective Biological Activities and Pharmacological Profiles

A critical first step in the development of (S)-Carbazochrome as a single-enantiomer drug is to thoroughly characterize its enantioselective biological activities and pharmacological profile. americanpharmaceuticalreview.com While the racemic mixture of Carbazochrome (B1668341) is known to exert its hemostatic effect through various mechanisms, the specific contribution of the (S)-enantiomer remains largely unexplored. nih.gov Future research should be directed at comparing the efficacy and potency of the (S)-enantiomer with the (R)-enantiomer and the racemic mixture.

Key areas of investigation should include:

Hemostatic Activity: Quantitative comparisons of the effects of each stereoisomer on bleeding time, clot formation, and platelet aggregation.

Pharmacokinetics: In-depth studies of the absorption, distribution, metabolism, and excretion (ADME) of the (S)-enantiomer versus the (R)-enantiomer. It is plausible that stereoselective metabolism could lead to different plasma concentrations and durations of action. nih.gov

Pharmacodynamics: Detailed investigation into the interaction of each enantiomer with biological targets. One enantiomer may exhibit a higher affinity for the target receptor, leading to greater therapeutic efficacy. nih.gov

Table 1: Hypothetical Comparative Pharmacological Profile of Carbazochrome Stereoisomers

| Parameter | (S)-Carbazochrome | (R)-Carbazochrome | Racemic Carbazochrome |

| Receptor Binding Affinity (Ki) | Lower (Higher Affinity) | Higher (Lower Affinity) | Intermediate |

| Hemostatic Potency (EC50) | Lower (More Potent) | Higher (Less Potent) | Intermediate |

| Metabolic Rate | Slower | Faster | Biphasic |

| Potential for Adverse Effects | Lower | Higher | Variable |

This table is illustrative and represents a potential outcome of future enantioselective studies.

Rational Design and Synthesis of Stereospecific Carbazochrome Analogues for Enhanced Activity

Based on a detailed understanding of the structure-activity relationship of (S)-Carbazochrome, the rational design and synthesis of stereospecific analogues could lead to compounds with enhanced therapeutic properties. longdom.org By modifying the chemical structure of the (S)-enantiomer, it may be possible to improve its potency, selectivity, and pharmacokinetic profile.

Future research in this area should focus on:

Targeted Modifications: Introducing specific functional groups to the (S)-Carbazochrome scaffold to enhance its interaction with its biological target.

Stereoselective Synthesis: Developing efficient and scalable synthetic routes to produce enantiomerically pure analogues. Techniques such as asymmetric catalysis and the use of chiral auxiliaries will be crucial.

In Vitro and In Vivo Screening: Establishing a robust screening cascade to evaluate the biological activity of newly synthesized analogues.

Development of Advanced Analytical Techniques for Comprehensive Stereoisomer Analysis and Chiral Purity Control

The development of a single-enantiomer drug necessitates robust analytical methods to ensure its chiral purity. nih.govwikipedia.org Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have stringent requirements for the characterization and control of stereoisomeric drugs. nih.govchiralpedia.com Therefore, a significant research effort must be dedicated to developing and validating advanced analytical techniques for (S)-Carbazochrome.

Key areas for development include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases are powerful tools for separating and quantifying enantiomers. researchgate.netjiangnan.edu.cn

Capillary Electrophoresis: This technique offers high separation efficiency and requires minimal sample volume, making it suitable for chiral analysis. nih.gov

Spectroscopic Methods: Techniques such as circular dichroism can be used to confirm the absolute configuration of the enantiomers.

Table 2: Potential Analytical Methods for Chiral Purity Analysis of (S)-Carbazochrome

| Analytical Technique | Principle | Potential Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. researchgate.net | High resolution and reproducibility. nih.gov |

| Chiral SFC | Utilizes supercritical fluid as the mobile phase for separation on a chiral stationary phase. | Faster analysis times and reduced solvent consumption. |

| Capillary Electrophoresis (CE) | Separation based on differences in electrophoretic mobility in the presence of a chiral selector. nih.gov | High efficiency and low sample consumption. nih.gov |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Provides information on the absolute configuration of the chiral center. |

Exploration of Novel Molecular Targets and Signaling Pathways Specific to the (S)-Enantiomer

While the general mechanism of action of Carbazochrome is understood, it is possible that the (S)-enantiomer interacts with novel molecular targets or modulates signaling pathways in a stereospecific manner. nih.gov A deeper understanding of these interactions could unveil new therapeutic applications for (S)-Carbazochrome beyond its current use as a hemostatic agent.

Future research should employ a multi-pronged approach:

Target Identification Studies: Utilizing techniques such as affinity chromatography and proteomics to identify proteins that specifically bind to (S)-Carbazochrome.

Signaling Pathway Analysis: Investigating the downstream effects of (S)-Carbazochrome on various intracellular signaling cascades.

Phenotypic Screening: Employing high-throughput screening of (S)-Carbazochrome in various disease models to identify unexpected therapeutic activities.

Integration of Computational and Experimental Approaches for a Holistic Understanding of (S)-Carbazochrome's Chiral Properties and Actions

A synergistic approach that combines computational modeling with experimental validation will be instrumental in gaining a comprehensive understanding of the chiral properties and biological actions of (S)-Carbazochrome. nih.gov Computational methods can provide valuable insights into the three-dimensional structure of the enantiomers and their interactions with biological targets, which can then be validated through experimental studies. nih.gov

Key integrated approaches include:

Molecular Docking: Simulating the binding of (S)- and (R)-Carbazochrome to their putative receptors to predict differences in binding affinity and orientation.

Molecular Dynamics Simulations: Modeling the dynamic behavior of the drug-receptor complex to understand the molecular basis of stereoselectivity. nih.gov

Quantum Mechanical Calculations: Elucidating the electronic properties of the enantiomers that may contribute to their differential activity.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of (S)-Carbazochrome. A thorough understanding of its enantioselective properties will be essential for its development as a safer and more effective single-enantiomer drug, ultimately benefiting patients in need of improved hemostatic therapies.

Q & A

Basic Research Questions

Q. What experimental methodologies are optimal for studying the adsorption behavior of (S)-Carbazochrome on carbon nanotubes (CNTs) in drug delivery systems?

- Methodological Answer : Use density functional theory (DFT) with the M06-2X functional and 6-31G(d) basis set to calculate adsorption energies, charge transfer, and orientation of (S)-Carbazochrome on CNTs. Monitor parameters such as adsorption energy (e.g., −21.069 kcal/mol for strong interactions) and recovery time (e.g., 849 s under UV light for desorption) to assess drug release dynamics .

Q. How can researchers identify impurities and degradation products in (S)-Carbazochrome formulations during stability testing?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) coupled with quadrupole time-of-flight mass spectrometry (LCMS-QTOF) for high-resolution separation and structural elucidation. Degradation studies under acidic, alkaline, and photolytic conditions can reveal major impurities (e.g., Impurity 8 under high temperature) .

Q. What in vitro models are suitable for validating the anti-hemorrhagic efficacy of (S)-Carbazochrome?

- Methodological Answer : Use endothelial cell lines (e.g., human umbilical vein endothelial cells, HUVECs) to measure inhibition of vascular permeability induced by thrombin or protease-activated receptor agonists. Quantify t-PA/PAI-1 ratios to assess fibrinolytic activity .

Advanced Research Questions

Q. How do computational and experimental data resolve contradictions in adsorption energy values for (S)-Carbazochrome-CNT complexes?

- Methodological Answer : Compare DFT-derived adsorption energies (e.g., −18.24 to −22.12 kcal/mol) with experimental surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. Discrepancies may arise from functional group interactions (e.g., C=O or imine groups) or solvent effects, which require explicit solvent modeling in DFT .

Q. What strategies enhance the sensitivity of (S)-Carbazochrome-doped CNTs as electrochemical sensors?

- Methodological Answer : Functionalize CNTs with electron-withdrawing groups (e.g., −COOH) to modulate bandgap properties. Calculate HOMO-LUMO gaps (e.g., 5.857 eV for pristine CNT vs. 4.382 eV after doping) and correlate with experimental cyclic voltammetry (CV) results .

Q. How does Al-doping of CNTs affect the binding affinity and stability of (S)-Carbazochrome in nano-bio interfaces?

- Methodological Answer : Perform geometry optimizations using M062X/6-31G(d) to evaluate deformation energy and charge transfer (e.g., 0.089 e⁻ transfer from Al-doped CNT to (S)-Carbazochrome). Validate via frontier molecular orbital (FMO) analysis and experimental X-ray photoelectron spectroscopy (XPS) .

Q. What quantum chemical parameters explain the enhanced nonlinear optical (NLO) properties of (S)-Carbazochrome-CNT complexes?

- Methodological Answer : Calculate hyperpolarizability (β) using time-dependent DFT (TD-DFT). For example, β values increase by 300% in complex2 due to charge redistribution between CNT and (S)-Carbazochrome. Validate via second-harmonic generation (SHG) experiments .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in pharmacological outcomes of (S)-Carbazochrome across preclinical studies?

- Answer : Standardize animal models (e.g., rat ioxaglate-induced vascular permeability assays) and dosing regimens (e.g., 10 mg/kg). Use immunohistochemistry to quantify biomarkers like PAD4 and citrullinated histone H3 (citH3) to link molecular mechanisms to efficacy .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in (S)-Carbazochrome studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.